N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Description
N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole-based compound featuring a cyclopentyl group at the carboxamide position and a 4-methoxyphenylsulfonamido moiety at the 2-position of the thiazole ring.
Properties
IUPAC Name |
N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-23-12-6-8-13(9-7-12)25(21,22)19-16-18-14(10-24-16)15(20)17-11-4-2-3-5-11/h6-11H,2-5H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUQEHDMNZFPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with thiazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then reacted with cyclopentylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylsulfonamido derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular signaling pathways that regulate inflammation and cell proliferation .
Comparison with Similar Compounds
Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide)
- Structural Differences: Lacks the cyclopentyl and 4-methoxyphenylsulfonamido groups; instead, it has a ribofuranosyl sugar moiety.
- Biological Activity : A well-characterized IMP dehydrogenase (IMPDH) inhibitor, reducing GTP levels in leukemia cells and inducing differentiation or apoptosis .
- Relevance : Highlights the importance of the thiazole-4-carboxamide scaffold in targeting nucleotide metabolism. The addition of sulfonamido and cyclopentyl groups in the target compound may enhance lipophilicity or receptor binding compared to tiazofurin.
4-Substituted Methoxybenzoyl-Aryl-Thiazoles (e.g., Compound 4a)
- Structural Differences : Features a dihydrothiazole ring (4,5-dihydrothiazole) and a 3,4,5-trimethoxyphenyl group instead of sulfonamido substituents.
- Biological Activity : Demonstrates anticancer activity, likely through microtubule disruption or kinase inhibition .
- Key Insight : Methoxy groups on aryl rings (as in both the target compound and 4a) may improve solubility or modulate steric interactions with target proteins.
Sulfonamido-Thiazole Derivatives
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazole-3-thiones (Compounds 7–9)
- Structural Differences : Replace the thiazole core with a 1,2,4-triazole ring but retain sulfonylphenyl groups.
- Synthesis : Derived from hydrazinecarbothioamides via cyclization in basic media, similar to methods used for thiazole derivatives .
- However, the triazole ring may confer different tautomeric properties compared to thiazoles .
Data Tables: Structural and Functional Comparison
Table 1. Key Structural Features and Activities of Analogous Compounds
Table 2. Spectral Comparison of Thiazole Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
